

solubility of 3-Aminopyridine in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminopyridine

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An In-depth Technical Guide to the Solubility of **3-Aminopyridine** in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-aminopyridine** in organic solvents. Understanding the solubility of this versatile intermediate is critical for its application in the synthesis of pharmaceuticals, agrochemicals, and colorants, as well as for process optimization, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, details standardized experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Physicochemical Properties of 3-Aminopyridine

3-Aminopyridine is a colorless to light yellow crystalline solid. Its structure, featuring both a basic amino group and a pyridine ring, dictates its solubility characteristics, allowing it to interact with a range of solvents through various intermolecular forces.

Property	Value	Reference
CAS Number	462-08-8	[1]
Molecular Formula	C ₅ H ₆ N ₂	[1]
Molar Mass	94.117 g·mol ⁻¹	[1]
Melting Point	60–65 °C (140–149 °F)	[1] [2]
Boiling Point	248 °C (478 °F)	[1] [2]
Appearance	Colorless to light yellow solid	[1]

Solubility Data

The solubility of **3-aminopyridine** is influenced by the polarity of the solvent and the temperature of the system. Generally, its solubility increases with temperature.

Qualitative Solubility

Qualitative assessments provide a general understanding of suitable solvent classes for **3-aminopyridine**.

Solvent	Solubility	Reference
Water	Soluble (>1000 g/L)	[1] [2]
Ethanol	Soluble	[1] [2]
Benzene	Soluble	[1] [2]
Ether	Soluble	
Petroleum Ether	Insoluble	

Quantitative Solubility in Binary Solvent Mixtures

Quantitative studies on the solubility of **3-aminopyridine**, expressed as mole fraction (x_1), have been conducted in mixed solvent systems. These studies demonstrate that solubility can be

finely tuned by adjusting solvent composition and temperature. The data was determined using a static analytical method, with concentrations analyzed by UV spectrometry.[\[3\]](#)

Table 1: Solubility of **3-Aminopyridine** in Ethanol + Toluene Mixtures[\[4\]](#)

Temperature (K)	Mole Fraction of Ethanol (w)	Mole Fraction Solubility of 3-AP (x_1)
283.15	0.2	0.0458
293.15	0.2	0.0632
303.15	0.2	0.0865
313.15	0.2	0.1171
323.15	0.2	0.1565
283.15	0.5	0.1015
293.15	0.5	0.1302
303.15	0.5	0.1651
313.15	0.5	0.2075
323.15	0.5	0.2588
283.15	0.8	0.1782
293.15	0.8	0.2115
303.15	0.8	0.2501
313.15	0.8	0.2952
323.15	0.8	0.3479

Table 2: Solubility of **3-Aminopyridine** in Acetone + n-Butyl Acetate Mixtures[\[3\]](#)

Temperature (K)	Mole Fraction of Acetone (w)	Mole Fraction Solubility of 3-AP (x ₁)
288.15	0.2	0.0895
298.15	0.2	0.1189
308.15	0.2	0.1568
318.15	0.2	0.2057
323.15	0.2	0.2351
288.15	0.5	0.1642
298.15	0.5	0.2033
308.15	0.5	0.2509
318.15	0.5	0.3088
323.15	0.5	0.3421
288.15	0.8	0.2611
298.15	0.8	0.3075
308.15	0.8	0.3611
318.15	0.8	0.4233
323.15	0.8	0.4589

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is the most reliable and widely accepted technique.^[5] This method ensures that the solvent is fully saturated with the solute at a constant temperature, reaching thermodynamic equilibrium. The concentration of the resulting saturated solution can then be determined using various analytical techniques, most commonly gravimetric analysis or UV-Vis spectrophotometry.^[6]

Isothermal Shake-Flask Method for Equilibration

This procedure is the foundational step for preparing a saturated solution.

Objective: To achieve a state of equilibrium where the solvent is saturated with **3-aminopyridine** at a specified temperature.

Materials:

- High-purity **3-aminopyridine**
- High-purity organic solvent of interest
- Sealed vials or flasks (e.g., screw-cap glass vials)
- Thermostatic shaker bath or incubator with agitation
- Analytical balance

Procedure:

- Sample Preparation: Add an excess amount of solid **3-aminopyridine** to a series of vials. The presence of undissolved solid is crucial to ensure saturation is reached.[5][7]
- Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
- Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired experimental temperature.
- Agitation: Agitate the samples at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5] Equilibrium is achieved when the concentration of **3-aminopyridine** in the solution remains constant over time. This can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until consecutive measurements are consistent.[8]
- Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to let the excess solid settle. This ensures a clear supernatant for analysis.

Analytical Method 1: Gravimetric Analysis

This method is straightforward and does not require complex instrumentation, relying on the precise measurement of mass.[\[9\]](#)

Objective: To determine the mass of dissolved **3-aminopyridine** in a known volume of solvent by evaporating the solvent.

Materials:

- Saturated solution from section 3.1
- Syringe with a solvent-resistant filter (e.g., 0.45 µm PTFE)
- Pre-weighed evaporating dishes or beakers
- Pipettes
- Oven or rotary evaporator
- Desiccator

Procedure:

- Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant from an equilibrated vial using a syringe fitted with a filter to prevent any solid particles from being transferred.
- Mass Determination of Solution: Dispense the filtered saturated solution into a pre-weighed evaporating dish and record the total mass (dish + solution).
- Solvent Evaporation: Place the dish in an oven at a temperature below the boiling point of the solvent and well below the melting point of **3-aminopyridine** to gently evaporate the solvent. A rotary evaporator can also be used.[\[6\]](#)
- Drying to Constant Mass: Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried **3-**

aminopyridine residue. Repeat the drying and weighing process until a constant mass is achieved.[8]

- Calculation:

- Mass of dissolved **3-aminopyridine** = (Mass of dish + dry residue) - (Mass of empty dish).
- Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry residue).
- Solubility is typically expressed as g/100 g of solvent, g/L of solvent, or mole fraction.

Analytical Method 2: UV-Vis Spectrophotometry

This method is rapid and suitable for compounds like **3-aminopyridine** that possess a UV chromophore. It determines concentration by measuring light absorbance.[10]

Objective: To determine the concentration of **3-aminopyridine** in the saturated solution by measuring its UV absorbance and comparing it to a calibration curve.

Materials:

- Saturated solution from section 3.1
- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Pure solvent for dilutions

Procedure:

- Determine Maximum Wavelength (λ_{max}): Prepare a dilute solution of **3-aminopyridine** in the solvent of interest. Scan the solution across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_{max}). For pyridine derivatives, this is often around 250-270 nm.[11]
- Prepare Calibration Curve:

- Create a high-concentration stock solution of **3-aminopyridine** with a precisely known concentration.
- Perform a series of serial dilutions to prepare several standard solutions of known, decreasing concentrations.
- Measure the absorbance of each standard solution at λ_{max} .
- Plot a graph of absorbance versus concentration. The resulting linear plot, which should adhere to the Beer-Lambert law, is the calibration curve.[\[10\]](#)
- Analyze Saturated Solution:
 - Withdraw a small, precise volume of the clear, filtered supernatant from an equilibrated vial.
 - Dilute this sample with a known volume of the pure solvent to ensure its absorbance falls within the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample at λ_{max} .
- Calculation:
 - Use the measured absorbance and the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
 - Account for the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility.

Mandatory Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination via the shake-flask method.

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- To cite this document: BenchChem. [solubility of 3-Aminopyridine in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7737350#solubility-of-3-aminopyridine-in-organic-solvents\]](https://www.benchchem.com/product/b7737350#solubility-of-3-aminopyridine-in-organic-solvents)

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